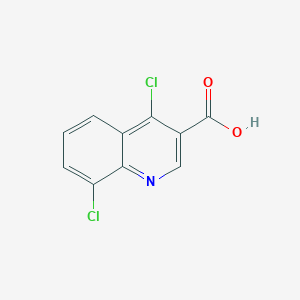

4,8-dichloroquinoline-3-carboxylic Acid

Description

BenchChem offers high-quality 4,8-dichloroquinoline-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-dichloroquinoline-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYHIJAUGNIPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444080 | |

| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-69-2 | |

| Record name | 4,8-dichloroquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4,8-Dichloroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 4,8-dichloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical development. We will explore the strategic application of the Gould-Jacobs reaction and subsequent chemical transformations, focusing on the underlying principles, procedural rationale, and practical execution.

Strategic Overview: The Quinoline Core and the Gould-Jacobs Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the quinolone class of antibiotics.[1][2] The synthesis of specifically substituted quinolines, such as 4,8-dichloroquinoline-3-carboxylic acid, requires a robust and predictable synthetic strategy. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone method for constructing the 4-hydroxyquinoline-3-carboxylate framework.[3]

This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[4][5] Its primary advantages lie in the use of readily available starting materials and its reliability for a range of substituted anilines. This guide will detail the multi-step sequence beginning with the Gould-Jacobs reaction to build the quinoline core, followed by essential modifications to achieve the target molecule.

The Overall Synthetic Pathway

The synthesis can be logically segmented into four primary stages:

-

Condensation: Formation of the key acyclic intermediate, diethyl (2,5-dichloroanilino)methylenemalonate.

-

Thermal Cyclization: The core Gould-Jacobs ring-closing reaction to form the 4-hydroxyquinoline ring system.

-

Chlorination: Conversion of the 4-hydroxy group to the 4-chloro substituent.

-

Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Mechanistic Insights: The Gould-Jacobs Reaction

Understanding the mechanism is critical to optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two distinct phases.

-

Initial Condensation: The reaction begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[5][6]

-

Thermal Electrocyclization: This is the rate-determining and most demanding step. At high temperatures (typically >240 °C), a 6-electron electrocyclization occurs. The aromatic ring acts as the electron source, attacking one of the ester carbonyls. A subsequent elimination of a second molecule of ethanol leads to the formation of the aromatic 4-hydroxyquinoline system.[4][7] The product exists predominantly in its 4-oxo (quinolone) tautomeric form.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive workflow. Each step should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure reaction completion.

Step 1: Synthesis of Diethyl (2,5-dichloroanilino)methylenemalonate

This initial condensation reaction forms the crucial acyclic precursor for the cyclization.

-

Rationale: This step is typically performed neat (without solvent) or in a minimal amount of a high-boiling solvent. Heating to 100-130 °C provides sufficient energy to drive the condensation while allowing the volatile ethanol byproduct to be removed, pushing the equilibrium toward the product.[8][9] Using a slight excess of diethyl ethoxymethylenemalonate (DEEM) can ensure the complete consumption of the more valuable aniline starting material.

-

Protocol:

-

In a round-bottom flask equipped with a short-path distillation head, combine 2,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Add a magnetic stir bar and heat the mixture in an oil bath at 110-120 °C for 1-2 hours.

-

Ethanol will begin to distill off as the reaction proceeds. The reaction can be monitored by TLC until the starting aniline is no longer visible.

-

After completion, cool the mixture to room temperature. The product, diethyl (2,5-dichloroanilino)methylenemalonate, will often solidify upon cooling. It can be used directly in the next step without further purification or can be recrystallized from ethanol/hexane if necessary.

-

Step 2: Thermal Cyclization to Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

This is the key ring-forming step and requires significant thermal energy.

-

Rationale: The high activation energy for the electrocyclization necessitates temperatures around 250 °C.[7] This is achieved by using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. These solvents act as a heat-transfer medium. Upon cooling the reaction mixture, the product, which has limited solubility in these non-polar solvents, precipitates out, simplifying its isolation.[8][10] Microwave-assisted synthesis is a modern alternative that can drastically reduce reaction times from hours to minutes by facilitating efficient and rapid heating.[11][12]

-

Protocol (Classical Thermal Method):

-

In a separate three-neck flask equipped with a mechanical stirrer and a reflux condenser, heat a volume of diphenyl ether (approx. 5-10 mL per gram of intermediate) to a vigorous reflux (~250-260 °C).

-

Carefully add the crude diethyl (2,5-dichloroanilino)methylenemalonate from Step 1 to the hot diphenyl ether in portions.

-

Maintain the vigorous reflux for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.

-

Cool the reaction mixture to below 100 °C, then add hexane or cyclohexane to aid precipitation.

-

Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with hexane or a similar non-polar solvent to remove the residual high-boiling solvent. The resulting solid is ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Chlorination to Ethyl 4,8-dichloroquinoline-3-carboxylate

This step converts the 4-hydroxy group (present as the 4-quinolone tautomer) into a chloride, a versatile handle for further nucleophilic substitution if needed, and a required feature of the final target.

-

Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It converts the hydroxyl group into an excellent leaving group (a dichlorophosphate ester), which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution (SₙAr) type mechanism.[10][13] The reaction is typically run with excess POCl₃ acting as both reagent and solvent.

-

Protocol:

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a flask equipped with a reflux condenser and a gas trap (to handle HCl evolution), suspend the dried ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, until the reaction is complete by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, until the pH is ~7-8.

-

The product will precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry. This yields ethyl 4,8-dichloroquinoline-3-carboxylate.

-

Step 4: Saponification to 4,8-Dichloroquinoline-3-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

-

Rationale: Saponification is a classic base-catalyzed hydrolysis of an ester.[14] Using a strong base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system at reflux provides the conditions necessary to drive the reaction to completion.[8][15] The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the resulting carboxylate salt precipitates the final carboxylic acid product.

-

Protocol:

-

Suspend the crude ethyl 4,8-dichloroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess, ~5-10 eq). An alcohol co-solvent (e.g., ethanol) can be added to improve solubility.

-

Heat the mixture to reflux for 1-3 hours, until the starting material is consumed (monitored by TLC). The solution should become homogeneous as the carboxylate salt is formed.

-

Cool the reaction mixture to room temperature and filter if any solid impurities are present.

-

Slowly acidify the clear filtrate with concentrated hydrochloric acid with stirring in an ice bath.

-

The final product, 4,8-dichloroquinoline-3-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

-

Summary of Reagents and Conditions

The following table provides a generalized summary of the quantitative aspects of the synthesis. Actual amounts should be calculated based on the starting scale.

| Step | Key Reagents & Stoichiometry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Condensation | 2,5-dichloroaniline (1.0 eq), DEEM (1.1 eq) | Neat | 110-120 | 1-2 | 90-98 |

| 2. Cyclization | Intermediate from Step 1 (1.0 eq) | Diphenyl Ether | ~250 | 0.5-1 | 85-95 |

| 3. Chlorination | Intermediate from Step 2 (1.0 eq), POCl₃ (5-10 eq) | POCl₃ (neat) | ~110 | 2-4 | 80-90 |

| 4. Saponification | Intermediate from Step 3 (1.0 eq), NaOH (~5 eq) | H₂O / EtOH | ~100 | 1-3 | 90-99 |

Yields are estimates based on literature for similar transformations and may vary.

Conclusion

The Gould-Jacobs reaction provides a powerful entry point for the synthesis of the quinoline core. By combining this classic named reaction with standard, high-yielding transformations such as chlorination with POCl₃ and basic hydrolysis, the target 4,8-dichloroquinoline-3-carboxylic acid can be prepared efficiently. This guide has detailed the critical experimental parameters and the scientific rationale behind each step, providing researchers with a solid framework for the practical synthesis of this valuable chemical intermediate.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Gould–Jacobs reaction - Wikiwand. (n.d.). Wikiwand. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. [Link]

-

Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]

-

Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF. (2025, August 6). ResearchGate. [Link]

- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. (n.d.).

-

Gould-Jacobs Reaction. (n.d.). Merck. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). PubMed Central. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025, August 6). ResearchGate. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025, December 6). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025, August 6). ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (2015, April 27). Asian Journal of Chemistry. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025, August 15). ResearchGate. [Link]

- KR20210005079A - Method for hydrolysis of quinolones carboxyl ester. (n.d.).

- CN102557937A - Preparation method for diethyl fluoromalonate. (n.d.).

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (n.d.). RSC Publishing. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. [Link]

- CN1237571A - Preparation method of diethyl malonate. (n.d.).

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022, October 5). DergiPark. [Link]

-

diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- CN112898152A - Preparation method of ethoxy diethyl methylene malonate. (n.d.).

-

diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

- 1. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ablelab.eu [ablelab.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,8-dichloroquinoline-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating potential as antiproliferative, antimicrobial, and enzyme-inhibitory agents. This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 4,8-dichloroquinoline-3-carboxylic acid . We will delve into its fundamental properties, outline a robust synthetic pathway, and explore its relevance and potential applications in the field of drug development, with a particular focus on its role as a molecular scaffold for kinase inhibitors.

Core Molecular Attributes

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The core attributes of 4,8-dichloroquinoline-3-carboxylic acid and its common synthetic precursor, ethyl 4,8-dichloroquinoline-3-carboxylate, are summarized below.

| Property | 4,8-dichloroquinoline-3-carboxylic acid | Ethyl 4,8-dichloroquinoline-3-carboxylate |

| CAS Number | 179024-69-2 | 56824-91-0[1] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | C₁₂H₉Cl₂NO₂[1] |

| Molecular Weight | 242.06 g/mol | 270.11 g/mol [1][2] |

| Appearance | Expected to be a solid | Solid |

| Solubility | Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water, which can be increased in basic aqueous solutions.[3] | Soluble in common organic solvents. |

Synthesis of 4,8-dichloroquinoline-3-carboxylic acid

The construction of the 4,8-dichloroquinoline-3-carboxylic acid scaffold is most effectively achieved through a multi-step synthesis culminating in the hydrolysis of its ethyl ester. The foundational reaction for building the quinoline core is the Gould-Jacobs reaction.[2][4] This classic method in heterocyclic chemistry involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.

The logical starting material for the synthesis of the target molecule is 2,4-dichloroaniline, which possesses the requisite chlorine substitution at the eventual 8-position of the quinoline ring.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for 4,8-dichloroquinoline-3-carboxylic acid.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the well-established Gould-Jacobs reaction for analogous compounds.[5][6]

Step 1: Synthesis of Ethyl 3-(2,4-dichloroanilino)acrylate (Intermediate Adduct)

-

To a round-bottom flask, add 2,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

-

Heat the mixture with stirring at 100-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the aniline.

-

Upon completion, the reaction mixture is typically cooled, and the excess DEEM is removed under reduced pressure. The crude intermediate adduct is often used in the next step without further purification.

Causality Behind Experimental Choices: The slight excess of DEEM ensures the complete consumption of the starting aniline. The reaction is conducted neat to drive the condensation forward by the removal of ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate (Cyclization)

-

In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C.

-

Slowly add the crude intermediate adduct from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature for 1-2 hours to allow for the cyclization to complete. The product often precipitates from the hot solution.

-

Cool the reaction mixture and collect the solid product by filtration. Wash the solid with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

Causality Behind Experimental Choices: A high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) reaction. The use of a high-boiling inert solvent ensures a consistent and high reaction temperature.

Step 3: Synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate (Chlorination)

-

Suspend the dried ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate from Step 2 in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 105°C) for 2-4 hours. The reaction should be carried out in a fume hood due to the corrosive and toxic nature of POCl₃.

-

After cooling, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: POCl₃ is a standard and effective reagent for converting the 4-hydroxyquinoline to the 4-chloroquinoline. The hydroxy group is converted into a better leaving group, which is then displaced by a chloride ion.

Step 4: Synthesis of 4,8-dichloroquinoline-3-carboxylic acid (Hydrolysis)

-

Dissolve the ethyl 4,8-dichloroquinoline-3-carboxylate from Step 3 in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as hydrochloric acid, until the product precipitates.

-

Collect the solid 4,8-dichloroquinoline-3-carboxylic acid by filtration, wash with water, and dry.

Causality Behind Experimental Choices: Basic hydrolysis (saponification) of the ester is a robust and high-yielding reaction. Acidification is then required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group will also be prominent.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A downfield singlet for the proton at the 2-position of the quinoline ring is also expected. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm. Other signals will correspond to the sp²-hybridized carbons of the quinoline ring.

Applications in Drug Development

The quinoline-3-carboxylic acid scaffold is a key pharmacophore in several areas of drug discovery. The presence of two chloro substituents on the 4 and 8 positions of the ring system significantly influences the electronic and lipophilic properties of the molecule, making it an interesting candidate for biological evaluation.

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of quinoline derivatives. The planar nature of the quinoline ring allows for intercalation with DNA, and the carboxylic acid moiety can form hydrogen bonds with biological targets. While specific data for the 4,8-dichloro derivative is sparse, related dichloro-4-quinolinol-3-carboxylic acids have been synthesized and evaluated for their antioxidant and DNA-protective properties.[7] This suggests that the 4,8-dichloro derivative could also possess activity in assays related to cellular proliferation and oxidative stress.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells, where it plays a crucial role in promoting cell growth, proliferation, and survival.[8] Consequently, CK2 has emerged as a promising target for cancer therapy. Several studies have identified quinoline-3-carboxylic acid derivatives as potent inhibitors of CK2, with IC₅₀ values in the low micromolar range.[7][9] The general structure of these inhibitors often features a carboxylic acid group that can form key interactions within the ATP-binding site of the enzyme. The 4,8-dichloro substitution pattern on the quinoline ring of the title compound makes it a prime candidate for investigation as a CK2 inhibitor.

Diagram of CK2 Inhibition by a Quinoline-based Inhibitor

Caption: Putative binding mode of a quinoline-3-carboxylic acid inhibitor in the ATP-binding pocket of protein kinase CK2.

The carboxylic acid moiety is crucial for forming hydrogen bonds with the hinge region of the kinase, while the aromatic quinoline ring can engage in hydrophobic interactions. The chloro substituents can further modulate the binding affinity and selectivity by occupying specific pockets within the active site.

Conclusion

4,8-dichloroquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block and pharmacophore in drug discovery. Its synthesis, achievable through the robust Gould-Jacobs reaction, provides access to a scaffold that is pre-disposed for biological activity, particularly in the realms of anticancer research and kinase inhibition. The electronic and steric properties conferred by the dichloro substitution pattern make it a compelling candidate for further investigation and derivatization in the quest for novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological potential of this intriguing molecule.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PubMed. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. [Link]

-

Merck Index. Gould-Jacobs Reaction. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

PubMed Central. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]

-

ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

PubChem. Ethyl 4,8-dichloroquinoline-3-carboxylate. [Link]

-

001CHEMICAL. 6,8-dichloroquinoline-3-carboxylic Acid. [Link]

-

PubChem. 7,8-Dichloroquinoline-4-one-3-carboxylic acid. [Link]

-

PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

PubMed Central. Recent Advances in the Discovery of CK2 Inhibitors. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,8-dichloroquinoline-3-carboxylic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,8-dichloroquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just data, but a foundational understanding of the spectroscopic principles and experimental rationale that underpin the structural elucidation of this and similar quinoline derivatives.

Introduction: The Quinoline Core in Drug Discovery

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their derivatives exhibit a wide spectrum of biological activities, making the precise determination of their structure paramount. 4,8-dichloroquinoline-3-carboxylic acid, with its distinct substitution pattern, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the rational design of new chemical entities. Quinolones containing a 3-carboxylic acid moiety, for instance, are a known class of antibacterial agents that target bacterial type II topoisomerase[1].

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of organic molecules. For 4,8-dichloroquinoline-3-carboxylic acid, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a quinoline carboxylic acid derivative is as follows[2]:

-

Sample Preparation: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the frequent observation of the exchangeable carboxylic acid proton[2].

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard acquisition parameters for ¹H and ¹³C are typically employed. For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable[2].

¹H NMR Spectral Data (Predicted)

The expected ¹H NMR spectrum of 4,8-dichloroquinoline-3-carboxylic acid in DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~9.0 - 9.2 | Singlet (s) | - | This proton is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding. |

| H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 - 9.0 | Coupled to H-6. |

| H-6 | ~7.8 - 8.0 | Triplet or Doublet of Doublets (t or dd) | ~7.0 - 8.0 | Coupled to H-5 and H-7. |

| H-7 | ~7.9 - 8.1 | Doublet (d) | ~7.0 - 8.0 | Coupled to H-6. |

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | The acidic proton of the carboxylic acid typically appears as a broad signal at a very downfield chemical shift and is exchangeable with D₂O. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Quaternary Carbons (C-3, C-4, C-4a, C-8, C-8a) | ~120 - 150 | These carbons, particularly those bearing chloro-substituents (C-4, C-8), will be significantly influenced by their electronic environment. |

| CH Carbons (C-2, C-5, C-6, C-7) | ~120 - 140 | The chemical shifts of these carbons will be influenced by their position relative to the nitrogen and chloro-substituents. |

Logical Framework for NMR Assignments

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 4,8-dichloroquinoline-3-carboxylic acid, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the aromatic quinoline core.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[3][4]. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a strong and easily identifiable peak. Its position can be influenced by conjugation and hydrogen bonding[3][5]. |

| C=C and C=N Stretches (Aromatic Ring) | 1450 - 1650 | Medium to Strong | These absorptions are characteristic of the quinoline ring system. |

| C-Cl Stretches | 600 - 800 | Medium to Strong | The carbon-chlorine stretching vibrations are expected in the fingerprint region. |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺[6]. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation[6].

-

Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide valuable structural information through the analysis of fragment ions[6].

Expected Mass Spectral Data

-

Molecular Ion: For 4,8-dichloroquinoline-3-carboxylic acid (C₁₀H₅Cl₂NO₂), the exact mass is 240.9701. In high-resolution mass spectrometry, the molecular ion peak will be observed at this m/z value. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.

-

Major Fragmentation Pathways: The fragmentation of quinoline carboxylic acids is often initiated by the loss of the carboxylic acid group[6].

-

Loss of COOH: A neutral loss of 45 Da (COOH) or 44 Da (CO₂) is a common primary fragmentation pathway under EI conditions[6].

-

Loss of H₂O and CO: In ESI-MS/MS, the protonated molecule [M+H]⁺ may undergo sequential losses of water and carbon monoxide[6].

-

Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the loss of hydrogen cyanide (HCN)[6].

-

Fragmentation Logic Diagram

Caption: A simplified representation of a potential ESI-MS/MS fragmentation pathway.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive structural elucidation of 4,8-dichloroquinoline-3-carboxylic acid relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the fundamental principles behind the expected spectroscopic data, researchers can confidently identify this molecule, assess its purity, and advance its potential in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.

- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

Sources

- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Anticipated Crystal Structure and Molecular Geometry of 4,8-dichloroquinoline-3-carboxylic acid

This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 4,8-dichloroquinoline-3-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the latest search, this document synthesizes data from closely related analogs, theoretical modeling principles, and established experimental protocols to offer a robust predictive overview. This guide is intended for researchers, scientists, and drug development professionals working with quinoline-based compounds.

Introduction: The Significance of Quinolines in Medicinal Chemistry

Quinoline derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] Understanding the crystal structure and molecular geometry of a compound like 4,8-dichloroquinoline-3-carboxylic acid is paramount for structure-activity relationship (SAR) studies, lead optimization, and rational drug design.[2] The positioning of the chloro-substituents and the carboxylic acid group on the quinoline core is expected to significantly influence its physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity to target proteins.[3]

Predicted Crystallographic Properties and Molecular Geometry

In the absence of experimental data for 4,8-dichloroquinoline-3-carboxylic acid, we can infer its likely crystallographic and geometric features by examining structurally similar compounds.

Comparative Analysis with Structurally Related Analogs

The crystal structures of several dichlorinated quinoline carboxylic acids and their esters have been determined, providing a valuable framework for our predictions. For instance, ethyl 2,4-dichloroquinoline-3-carboxylate crystallizes in a monoclinic system.[4][5] In this molecule, the quinoline ring system is nearly planar, and the carboxylate group's orientation is a key structural feature.[4][5] Another relevant analog, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), crystallizes in a triclinic system, with intermolecular interactions such as π–π stacking and hydrogen bonding playing a significant role in the crystal packing.[6]

Based on these analogs, it is reasonable to hypothesize that 4,8-dichloroquinoline-3-carboxylic acid will also exhibit a planar quinoline core. The chlorine atoms at positions 4 and 8 will influence the electronic distribution and steric profile of the molecule. The carboxylic acid at position 3 is expected to be a key participant in hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice, a common feature in carboxylic acid-containing crystal structures.

Predicted Molecular Geometry and Intermolecular Interactions

The molecular geometry of 4,8-dichloroquinoline-3-carboxylic acid can be predicted with a high degree of confidence. The quinoline core will be aromatic and therefore largely planar. The C-Cl bond lengths are expected to be in the typical range for aryl chlorides. The carboxylic acid group introduces conformational flexibility, primarily around the C3-C(O)OH bond.

Intermolecular interactions will likely be dominated by:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that O-H···N or O-H···O hydrogen bonds will be a defining feature of the crystal packing.

-

π–π Stacking: The aromatic quinoline rings are likely to engage in π–π stacking interactions, contributing to the stability of the crystal lattice.[6]

-

Halogen Bonding: The chlorine atoms may participate in halogen bonding, a weaker but significant directional interaction.

The interplay of these interactions will determine the final crystal packing arrangement.

Experimental Protocols for Synthesis and Structure Determination

To empirically determine the crystal structure of 4,8-dichloroquinoline-3-carboxylic acid, a two-stage experimental workflow is necessary: chemical synthesis followed by single-crystal X-ray diffraction.

Proposed Synthesis of 4,8-dichloroquinoline-3-carboxylic acid

A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction or variations thereof.[7][8] A common precursor would be an appropriately substituted aniline. The final step would likely involve the hydrolysis of an ester precursor, such as ethyl 4,8-dichloroquinoline-3-carboxylate.[9]

Step-by-Step Synthesis Protocol (Hypothetical):

-

Synthesis of Ethyl 4,8-dichloroquinoline-3-carboxylate: This can be achieved through a multi-step process likely starting from a dichloroaniline derivative and involving cyclization to form the quinoline ring, followed by chlorination.

-

Hydrolysis to the Carboxylic Acid:

-

To a solution of ethyl 4,8-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., ethanol/water mixture), add an excess of a base such as sodium hydroxide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to yield 4,8-dichloroquinoline-3-carboxylic acid.

-

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the purified compound in the chosen solvent to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.[6]

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4][6]

-

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Step-by-Step Structure Determination Protocol:

-

Data Reduction: Process the raw diffraction images to obtain a set of unique reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Validation: Validate the final structure using established crystallographic checks.

Computational Modeling of Molecular Geometry

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecular geometry of 4,8-dichloroquinoline-3-carboxylic acid.[10][11] DFT calculations can predict bond lengths, bond angles, dihedral angles, and the overall conformational preferences of the molecule with a high degree of accuracy.[11] These theoretical models can also be used to analyze the electronic properties of the molecule, such as the electrostatic potential surface and molecular orbitals, which are important for understanding its reactivity and intermolecular interactions.

Data Summary and Visualization

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for 4,8-dichloroquinoline-3-carboxylic acid based on the analysis of its analogs.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (Common for similar organic molecules) |

| Z (molecules/unit cell) | 2 or 4 |

Diagrams and Workflows

Diagram 1: Proposed Synthetic Workflow

Caption: A generalized workflow for the proposed synthesis of 4,8-dichloroquinoline-3-carboxylic acid.

Diagram 2: Experimental Workflow for Crystallographic Analysis

Caption: A standard experimental workflow for single-crystal X-ray crystallographic analysis.

Conclusion

While the definitive crystal structure of 4,8-dichloroquinoline-3-carboxylic acid remains to be experimentally determined, this guide provides a comprehensive and scientifically grounded prediction of its key structural features. By drawing on data from closely related analogs and established experimental and computational methodologies, we anticipate a planar quinoline core with significant intermolecular interactions, particularly hydrogen bonding and π–π stacking. The detailed protocols outlined herein offer a clear path for the future synthesis, crystallization, and structural elucidation of this compound, which will be invaluable for its further development in medicinal chemistry.

References

- Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03rkEW6l59rSHZC_p9p-hyKloTjGigfMo7sy0sYI05GtituBBftPTRu96QzDDKpb3B7PaORIpk93IDFlvl91x2E6o8zR6zhh9ZoG_m9RG_jCPJsldEVR9LyoAnbFF9IuhHf_XKnYw5bsQwusueeMWMLpXmkiCbF7iACD_cudk3QOxKq1CCCUHgmFjDwPjVl7Chv5qR_MXsprS1qR07GKxSz8jAplkqpER9J45Fg==]

- Structure of quinoline derivatives. (A)... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-quinoline-derivatives-A-4-hydroxy-6-methoxyquinoline-2-carboxylic-acid-B_fig1_375176848]

- Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. [URL: https://www.researchgate.

- Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4721997/]

- 3,7-Dichloroquinoline-8-carboxylic acid - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961019/]

- Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968390/]

- Ethyl 4,8-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 728974 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/728974]

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01064]

- 4,7-dichloroquinoline - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25129623/]

- (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. [URL: https://www.researchgate.

- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [URL: https://www.researchgate.net/publication/280940502_Synthesis_of_New_7-chloro-8-substituted-14-dihydro-4-oxo-quinolin-3-carboxylic_Acids]

- Search - Access Structures - CCDC. [URL: https://www.ccdc.cam.ac.uk/structures/]

- CCDC: Structural Chemistry Data, Software, and Insights. [URL: https://www.ccdc.cam.ac.uk/]

- By Field - CCDC. [URL: https://www.ccdc.cam.ac.uk/solutions/by-field/]

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794357/]

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3088219/]

- Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/support/2019/15/212/BJOC-15-212-S1.pdf]

- Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl] - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c754402371083437341513]

- 7,8-Dichloroquinoline-4-one-3-carboxylic acid | C10H5Cl2NO3 | CID 693139 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/693139]

- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1685816/]

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [URL: https://www.researchgate.

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576402/]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition Profile of 4,8-dichloroquinoline-3-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 4,8-dichloroquinoline-3-carboxylic acid, a compound of significant interest in pharmaceutical development. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product safety, efficacy, and stability. This document outlines the predicted thermal decomposition pathways of 4,8-dichloroquinoline-3-carboxylic acid based on the established chemistry of related aromatic carboxylic acids and chlorinated heterocyclic compounds. Furthermore, it provides detailed, field-proven experimental protocols for characterizing its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding and empirical investigation of the thermal characteristics of this molecule.

Introduction: The Criticality of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy. For complex heterocyclic molecules such as 4,8-dichloroquinoline-3-carboxylic acid, a thorough understanding of their behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.

Instability at elevated temperatures can lead to a cascade of undesirable events, including loss of potency, formation of toxic degradation products, and alterations in physical properties such as solubility and bioavailability.[1] Therefore, a comprehensive thermal stability profile is indispensable for:

-

Establishing Safe Manufacturing and Storage Conditions: Defining temperature limits to prevent degradation during processes like drying, milling, and long-term storage.

-

Guiding Formulation Strategies: Selecting appropriate excipients and manufacturing processes that are compatible with the thermal limitations of the API.[2]

-

Predicting Shelf-Life: Generating data that informs the kinetic models used to predict the long-term stability of the final drug product.

-

Ensuring Patient Safety: Identifying potential thermal decomposition pathways and the formation of harmful impurities.

This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of 4,8-dichloroquinoline-3-carboxylic acid, providing a robust framework for its comprehensive characterization.

Predicted Thermal Decomposition Profile of 4,8-dichloroquinoline-3-carboxylic acid

Primary Decomposition Pathways

The thermal decomposition of 4,8-dichloroquinoline-3-carboxylic acid is anticipated to proceed through two primary, potentially overlapping, pathways: decarboxylation and dehydrochlorination.

-

Decarboxylation: Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, resulting in the loss of carbon dioxide (CO₂) and the formation of the corresponding dearboxylated aromatic core.[3][4] For 4,8-dichloroquinoline-3-carboxylic acid, this would lead to the formation of 4,8-dichloroquinoline. The temperature at which this occurs can vary significantly based on the specific molecular structure and crystalline form. Studies on quinoline carboxylic acid derivatives suggest that decarboxylation is a common thermal degradation route.[5][6]

-

Dehydrochlorination: The pyrolysis of chlorinated aromatic compounds often results in the elimination of hydrogen chloride (HCl).[7][8] In the case of 4,8-dichloroquinoline-3-carboxylic acid, the chlorine substituents on the quinoline ring are susceptible to removal at high temperatures, likely through complex radical-mediated mechanisms. This process could lead to the formation of various partially or fully dechlorinated quinoline species.

A Multi-Stage Decomposition Hypothesis

Based on these primary pathways, a multi-stage decomposition process is hypothesized for 4,8-dichloroquinoline-3-carboxylic acid when subjected to increasing temperature in an inert atmosphere:

-

Stage 1: Decarboxylation. The initial and most likely primary decomposition step is the loss of the carboxylic acid group as CO₂. This is expected to be the most facile thermal event due to the relative lability of the C-C bond between the quinoline ring and the carboxyl group.

-

Stage 2: Dehydrochlorination. Following or concurrently with decarboxylation, the elimination of HCl is anticipated. The two chlorine atoms may be removed in a single or multiple steps, depending on their relative bond strengths and the stability of the resulting intermediates.

-

Stage 3: Ring Fragmentation. At significantly higher temperatures, the quinoline ring system itself will likely undergo fragmentation, leading to the formation of a complex mixture of smaller gaseous molecules and a carbonaceous residue.

The following diagram illustrates the proposed decomposition workflow:

Experimental Characterization: Protocols and Methodologies

To empirically determine the thermal stability and decomposition profile of 4,8-dichloroquinoline-3-carboxylic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[9] For a more in-depth analysis of the evolved gases, coupling the TGA instrument to a Fourier-Transform Infrared (FTIR) spectrometer (TGA-FTIR) is highly advantageous.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the temperatures at which decomposition events occur and the magnitude of the associated mass loss.

Experimental Protocol: TGA of 4,8-dichloroquinoline-3-carboxylic acid

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Tare a clean, empty sample pan (platinum or alumina is recommended).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,8-dichloroquinoline-3-carboxylic acid into the tared sample pan.

-

Record the exact sample weight.

-

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]

-

-

Data Collection: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum mass loss rates for each decomposition step.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occurs (T5% and T10%).

-

Quantify the percentage mass loss for each distinct decomposition stage.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[2][13][14]

Experimental Protocol: DSC of 4,8-dichloroquinoline-3-carboxylic acid

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 4,8-dichloroquinoline-3-carboxylic acid into a hermetically sealed aluminum pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and characterize any endothermic or exothermic events.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) of any observed transitions (e.g., melting).

-

TGA-FTIR for Evolved Gas Analysis

Coupling the TGA to an FTIR spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.[15]

Experimental Workflow: TGA-FTIR

The TGA experiment is conducted as described in section 3.1. The effluent gas from the TGA furnace is continuously passed through a heated gas cell within the FTIR spectrometer. FTIR spectra are collected at regular intervals throughout the TGA run.

Data Analysis:

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram.

-

Identify the characteristic absorption bands in the FTIR spectra to confirm the presence of predicted decomposition products such as CO₂ (around 2350 cm⁻¹) and HCl (multiple sharp peaks in the 2600-3100 cm⁻¹ region).[16]

The following diagram illustrates the experimental and data analysis workflow:

Predicted Quantitative Data and Interpretation

The following table summarizes the predicted quantitative data for the thermal analysis of 4,8-dichloroquinoline-3-carboxylic acid. These values are estimations based on the behavior of similar compounds and should be confirmed by experimental analysis.

| Parameter | Analytical Technique | Predicted Value/Range | Interpretation |

| Melting Point (Tm) | DSC | 200 - 230 °C | An endothermic peak in the DSC thermogram indicating the transition from solid to liquid phase. The exact temperature depends on crystal polymorphism. |

| Onset of Decomposition (Tonset) | TGA | 220 - 250 °C | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |

| Stage 1 Mass Loss | TGA | ~18.5% | Corresponds to the theoretical mass loss of CO₂ from the carboxylic acid group. |

| Stage 2 Mass Loss | TGA | ~30% | Corresponds to the theoretical mass loss of two HCl molecules. This may occur in one or two steps. |

| Evolved Gas (Stage 1) | TGA-FTIR | CO₂ | Confirms decarboxylation as the initial decomposition pathway. |

| Evolved Gas (Stage 2) | TGA-FTIR | HCl | Confirms dehydrochlorination as a subsequent decomposition step. |

| Final Residue at 600 °C | TGA | >10% | A significant char residue is expected due to the aromatic nature of the quinoline ring. |

Conclusion

The thermal stability of 4,8-dichloroquinoline-3-carboxylic acid is a critical parameter for its successful development as a pharmaceutical agent. This guide has presented a predicted thermal decomposition profile, highlighting decarboxylation and dehydrochlorination as the primary degradation pathways. The detailed experimental protocols for TGA and DSC, supplemented by TGA-FTIR for evolved gas analysis, provide a comprehensive framework for the empirical determination of its thermal properties. The data generated from these analyses will be invaluable for establishing safe handling and storage conditions, guiding formulation development, and ensuring the overall quality and safety of any resulting drug product.

References

-

Buanz, A. (2018, March 9). Studying Phase Transitions in Pharmaceuticals with the Linkam DSC450. Linkam. [Link]

-

Buanz, A. (2019, August 27). How to Monitor Phase Transitions in Pharmaceuticals. AZoM. [Link]

-

ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. [Link]

-

Centi, G., & Perathoner, S. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Catalysis, 5(11), 6675–6686. [Link]

-

Farcasiu, M., & Smith, C. (1993). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. [Link]

-

Tirey, D. A., Taylor, P. H., Kasner, J., & Dellinger, B. (1991). Gas Phase Formation of Chlorinated Aromatic Compounds from the Pyrolysis of Tetrachloroethylene. Combustion Science and Technology, 74(1-6), 37-51. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Dunn, J. P., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(18), 4164-4170. [Link]

-

NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

-

Al-Obaidi, O., et al. (2010). Chlorinated and Nonchlorinated Compounds from the Pyrolysis and Combustion of Polychloroprene. Environmental Science & Technology, 44(13), 5107–5112. [Link]

-

ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. [Link]

-

Wang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(18), 7344–7358. [Link]

-

University of Minnesota Morris. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

-

Wang, J., et al. (2021). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. ACS Sustainable Chemistry & Engineering, 9(4), 1576–1589. [Link]

-

SKZ Industrial Co., Ltd. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. [Link]

-

Wang, J., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository. [Link]

-

Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3025. [Link]

-

Chemistry Learning by Dr. AN. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]

-

Rouzet, G., et al. (n.d.). The formation of chlorinated aromatic hydrocarbons during high temperature pyrolysis of chlorobenzene. Regional Information Center for Science and Technology. [Link]

-

Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. [Link]

-

EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR. [Link]

-

Bruker. (n.d.). TG-FTIR Thermogravimetric Analysis. [Link]

-

BASEC. (n.d.). TGA and FTIR analysis. [Link]

-

TA Instruments. (n.d.). TGA/FTIR - Evolved Gas Analysis. [Link]

-

Larkin, P. J. (2017). Halogenated Organic Compounds. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. skztester.com [skztester.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 11. TG-FTIR Thermogravimetric Analysis | Bruker [bruker.com]

- 12. tainstruments.com [tainstruments.com]

- 13. azom.com [azom.com]

- 14. Studying Phase Transitions in Pharmaceuticals with the Linkam DSC450 — Linkam Scientific [linkam.co.uk]

- 15. TGA and FTIR analysis | BASEC [basec.org.uk]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 4,8-dichloroquinoline-3-carboxylic acid

Introduction

4,8-dichloroquinoline-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized scaffold serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The strategic placement of chloro-substituents at the 4 and 8 positions, combined with the carboxylic acid at the 3-position, offers multiple points for synthetic diversification. This guide provides a detailed examination of the primary starting materials and the underlying synthetic strategy for its preparation, focusing on the well-established Gould-Jacobs reaction pathway.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most direct and widely adopted method for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[1] First reported in 1939, this robust reaction sequence involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][2] This methodology is particularly powerful as it systematically builds the pyridinone ring onto a pre-existing benzene ring from the aniline, directly installing the precursor to the C3-carboxylic acid.

The overall synthetic pathway to 4,8-dichloroquinoline-3-carboxylic acid is a multi-step process commencing with two fundamental starting materials.

Caption: Overall synthetic workflow for 4,8-dichloroquinoline-3-carboxylic acid.

Part 1: The Anilino Core – 2-Chloroaniline

The identity and substitution pattern of the final quinoline product are dictated by the choice of the initial aniline. To achieve the desired 8-chloro substitution, the key starting material is 2-chloroaniline .

The cyclization step of the Gould-Jacobs reaction proceeds via an electrophilic attack from the aniline ring onto an in-situ generated ketene intermediate. This cyclization preferentially occurs at the ortho-position to the amino group. By starting with 2-chloroaniline, the only available ortho-position for cyclization is C6 of the aniline ring, which ultimately becomes the C5 position of the quinoline. The chlorine atom at C2 of the aniline remains untouched and becomes the substituent at the C8 position of the final quinoline ring.

| Property[3] | Value |

| Chemical Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| Appearance | Amber liquid |

| Melting Point | -2 to 0 °C |

| Boiling Point | 208-210 °C |

| CAS Number | 95-51-2 |

Part 2: The Malonate Synthon – Diethyl Ethoxymethylenemalonate (DEEM)

The second crucial starting material is diethyl ethoxymethylenemalonate , commonly abbreviated as DEEM or EMME.[4] This reagent serves as a versatile three-carbon (C3) synthon. Its role is twofold: it reacts with the aniline to initiate the formation of the second ring, and it carries the two ester functionalities that are essential for forming the quinoline-3-carboxylic acid group.

DEEM is highly electrophilic due to the electron-withdrawing effects of the two ester groups and the ethoxy group, making it susceptible to nucleophilic attack by the aniline nitrogen.[1]

| Property[4][5] | Value |

| Chemical Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 278-280 °C (lit.) |

| CAS Number | 87-13-8 |

DEEM is typically synthesized by the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[5][6]

Step-by-Step Synthesis and Mechanistic Insights

The synthesis can be broken down into four distinct, validated steps.

Step 1: Condensation Reaction

The synthesis begins with the nucleophilic addition-elimination reaction between 2-chloroaniline and DEEM. The lone pair of the aniline's nitrogen atom attacks the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-((2-chloroanilino)methylene)malonate.[3]

Caption: Condensation of 2-chloroaniline and DEEM.

Experimental Protocol (Adapted from Gould & Jacobs, 1939):

-

Combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask.

-

Heat the mixture, with stirring, at 110-130 °C for 1-2 hours.

-

During this time, ethanol will evolve from the reaction mixture.

-

The reaction can be monitored by TLC or by observing the cessation of ethanol evolution.

-

The resulting crude product, diethyl 2-((2-chloroanilino)methylene)malonate, is typically a viscous oil or low-melting solid and is often used in the next step without further purification.

Step 2: Thermal Cyclization (Gould-Jacobs Annulation)

This is the key ring-forming step. The condensation product is heated to a high temperature (typically ~250 °C) in an inert, high-boiling solvent such as diphenyl ether or Dowtherm A.[7] The thermal energy facilitates a 6-electron electrocyclization, followed by tautomerization, to form the stable ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. The "4-hydroxy" designation is synonymous with the 4-quinolone tautomer, which is the predominant form.

Experimental Protocol (Adapted from Price et al., 1946):

-

Heat a volume of diphenyl ether to a vigorous boil (~250-260 °C) in a flask equipped with a reflux condenser.

-

Slowly add the crude diethyl 2-((2-chloroanilino)methylene)malonate from the previous step to the boiling solvent.

-

Maintain the reflux for 30-60 minutes. The cyclized product will often precipitate from the hot solution.

-

Cool the mixture to room temperature.

-

Add a non-polar solvent like hexane or petroleum ether to fully precipitate the product and wash away the high-boiling solvent.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and air dry. The product is ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[3]

Step 3: Chlorination of the 4-Hydroxy Group